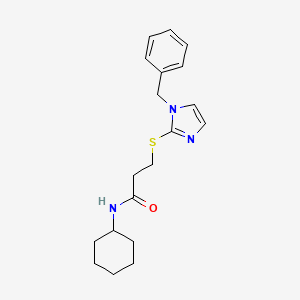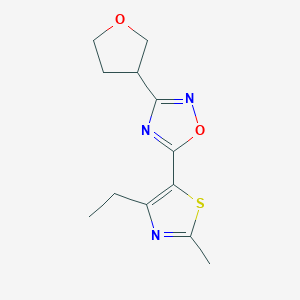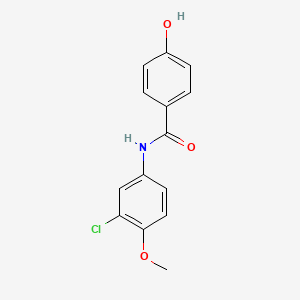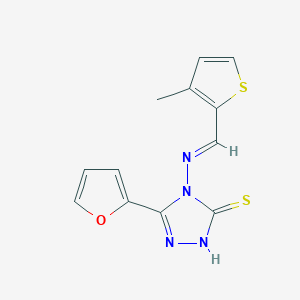
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines the benzimidazole moiety with a cyclohexylpropanamide group, making it a subject of interest in various scientific research fields.
未来方向
The future directions in the field of imidazole research involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide typically involves multiple steps. One common method starts with the preparation of 1-benzylimidazole-2-thione, which is then reacted with a suitable alkylating agent to introduce the sulfanyl group. The final step involves the reaction of the intermediate with cyclohexylpropanamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis process is also a key consideration in industrial production.
化学反应分析
Types of Reactions
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole ring or the amide group.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
科学研究应用
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a 2-methoxyphenyl group instead of a cyclohexylpropanamide group.
1-benzylimidazole-2-thione: A precursor in the synthesis of 3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of the benzimidazole moiety with a cyclohexylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-18(21-17-9-5-2-6-10-17)11-14-24-19-20-12-13-22(19)15-16-7-3-1-4-8-16/h1,3-4,7-8,12-13,17H,2,5-6,9-11,14-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOUKEMKLYMBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B5582065.png)
![Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B5582071.png)
![3-(3-methoxyphenyl)-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5582072.png)

![N-[(PYRIDIN-3-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B5582086.png)
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B5582105.png)
![spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2,3-dicarboxylic acid](/img/structure/B5582135.png)




![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5582157.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B5582159.png)
![1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B5582163.png)
